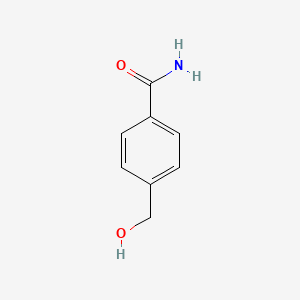

4-(Hydroxymethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNMHHVYVQEPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342820 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87128-27-6 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Hydroxymethyl)benzamide synthesis from 4-formylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)benzamide from 4-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 4-(hydroxymethyl)benzamide, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 4-formylbenzoic acid. The core synthetic challenge lies in the selective manipulation of two distinct carbonyl functionalities—an aldehyde and a carboxylic acid. This document outlines a robust and efficient two-step synthetic pathway, prioritizing chemoselectivity and high yield. We will dissect the strategic decisions underpinning the chosen route, provide detailed, self-validating experimental protocols, and explain the causality behind key experimental choices. The preferred strategy involves an initial selective reduction of the aldehyde moiety to a primary alcohol, followed by the amidation of the preserved carboxylic acid. This approach leverages the differential reactivity of the functional groups to avoid protecting group chemistry and ensure a streamlined, efficient process suitable for laboratory and scale-up applications.

Introduction: The Synthetic Challenge

4-(Hydroxymethyl)benzamide is a versatile molecular scaffold possessing both a primary alcohol and a primary amide functional group. This unique arrangement makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1] The starting material, 4-formylbenzoic acid, is an attractive precursor due to its commercial availability and the presence of the requisite carbon skeleton.[2]

The primary synthetic challenge is to perform two distinct transformations on the starting material: the reduction of an aldehyde and the amidation of a carboxylic acid. The success of the synthesis hinges on controlling the chemoselectivity of these reactions to prevent undesired side products. A poorly planned synthesis could result in the reduction of both functional groups or the formation of complex mixtures, leading to low yields and difficult purification. This guide presents a logical and field-proven pathway to navigate this challenge effectively.

Strategic Analysis: A Tale of Two Pathways

A retrosynthetic analysis of 4-(hydroxymethyl)benzamide reveals two logical, yet distinct, synthetic pathways starting from 4-formylbenzoic acid. The choice between these pathways is the most critical decision in the entire synthesis, as it dictates the reagents, reaction conditions, and overall efficiency.

Figure 1: Retrosynthetic analysis of 4-(hydroxymethyl)benzamide.

-

Pathway A (Amidation First): This route involves first converting the carboxylic acid of 4-formylbenzoic acid into an amide, yielding the intermediate 4-formylbenzamide. Subsequently, the aldehyde group of this intermediate would be selectively reduced to the hydroxymethyl group. While feasible, this pathway presents a potential complication: the amide functionality, while generally less reactive than an aldehyde, could be susceptible to reduction depending on the chosen reducing agent, potentially leading to benzylamine byproducts.

-

Pathway B (Reduction First): This preferred route prioritizes the selective reduction of the more reactive aldehyde group first. This yields the stable and well-characterized intermediate, 4-(hydroxymethyl)benzoic acid.[1][3] The less reactive carboxylic acid group remains intact during this step. The subsequent amidation of this intermediate is a standard and high-yielding transformation. The key advantage of this pathway is the excellent chemoselectivity achievable in the initial reduction step. Mild reducing agents can readily differentiate between an aldehyde and a carboxylic acid, simplifying the reaction and purification.

Based on this analysis, Pathway B is the superior strategy due to its higher degree of chemoselectivity and reliance on more robust and predictable transformations.

Part 1: Selective Reduction of 4-Formylbenzoic Acid

The cornerstone of this synthesis is the selective reduction of the aldehyde in the presence of a carboxylic acid.

Causality of Reagent Selection

The choice of reducing agent is paramount.

-

Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are unsuitable as they would readily reduce both the aldehyde and the carboxylic acid, leading to 1,4-benzenedimethanol.

-

Sodium Borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild hydride donor, sufficiently reactive to reduce aldehydes and ketones efficiently, but generally unreactive towards less electrophilic carboxylic acids and esters under standard conditions.

To ensure the carboxylic acid remains completely unreactive and to improve the solubility of the starting material in the aqueous/alcoholic solvent system, the reaction is performed under basic conditions. The addition of a base like sodium hydroxide (NaOH) deprotonates the carboxylic acid to form the corresponding carboxylate salt. This negatively charged carboxylate is highly resistant to nucleophilic attack by the borohydride anion, providing an additional layer of selectivity.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)benzoic Acid

This protocol is designed as a self-validating system with clear checkpoints.

1. Reagent Preparation & Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 50.0 | 1.0 | 7.51 g |

| Sodium Hydroxide | NaOH | 40.00 | 55.0 | 1.1 | 2.20 g |

| Sodium Borohydride | NaBH₄ | 37.83 | 25.0 | 0.5 | 0.95 g |

| Methanol | CH₃OH | 32.04 | - | - | 100 mL |

| Deionized Water | H₂O | 18.02 | - | - | 50 mL |

| Hydrochloric Acid | HCl | 36.46 | - | - | ~15 mL (6M) |

2. Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (7.51 g) and sodium hydroxide (2.20 g) in a mixture of methanol (100 mL) and deionized water (20 mL). Stir at room temperature until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: While maintaining the temperature below 10 °C, add sodium borohydride (0.95 g) portion-wise over 15-20 minutes. Note: Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with a few drops of acetic acid. The product, 4-(hydroxymethyl)benzoic acid, will have a lower Rf value than the starting aldehyde.

-

Quenching & Solvent Removal: Carefully add ~10 mL of acetone to quench any excess NaBH₄. Once gas evolution ceases, remove the methanol using a rotary evaporator.

-

Work-up & Isolation: To the remaining aqueous solution, add 30 mL of deionized water. While stirring in an ice bath, slowly acidify the solution to pH 2-3 with 6M HCl. A white precipitate of 4-(hydroxymethyl)benzoic acid will form.

-

Purification: Collect the white solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry the product under vacuum. The expected yield is 85-95%.

-

Characterization: Confirm the identity and purity of the intermediate by measuring its melting point (Literature: 180-187 °C dec.)[1] and acquiring ¹H NMR and IR spectra.

Part 2: Amidation of 4-(Hydroxymethyl)benzoic Acid

With the intermediate successfully synthesized, the final step is the conversion of the carboxylic acid to a primary amide. While direct heating with an ammonia source can work, modern peptide coupling agents offer a milder, more efficient, and highly reliable alternative, which is standard practice in drug development.[4][5][6]

Causality of Reagent Selection

The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a gold-standard method for amide bond formation.[5]

-

Mechanism of Action: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct.

-

Role of HOBt: HOBt acts as a nucleophilic catalyst that rapidly traps the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is less prone to side reactions and readily undergoes aminolysis with the ammonia source, leading to the desired amide in high yield and purity while regenerating HOBt.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)benzamide

1. Reagent Preparation & Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-(Hydroxymethyl)benzoic Acid | C₈H₈O₃ | 152.15 | 30.0 | 1.0 | 4.57 g |

| EDC·HCl | C₉H₁₇N₃·HCl | 191.70 | 36.0 | 1.2 | 6.90 g |

| HOBt Hydrate | C₆H₅N₃O·xH₂O | ~153.14 | 33.0 | 1.1 | 5.05 g |

| Ammonium Chloride | NH₄Cl | 53.49 | 45.0 | 1.5 | 2.41 g |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 90.0 | 3.0 | 15.7 mL |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 100 mL |

2. Step-by-Step Methodology

-

Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(hydroxymethyl)benzoic acid (4.57 g), HOBt (5.05 g), and ammonium chloride (2.41 g).

-

Dissolution: Add anhydrous DMF (100 mL) and stir to dissolve the solids. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add DIPEA (15.7 mL) to the reaction mixture. Note: DIPEA is used to neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia in situ.

-

Activation: Add EDC·HCl (6.90 g) in one portion.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting carboxylic acid is consumed.

-

Work-up: Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 150 mL).

-

Purification: If a precipitate forms, collect it by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water). If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the final product, 4-(hydroxymethyl)benzamide, using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected yield is 75-90%.

Overall Synthetic Workflow

The complete, optimized synthetic pathway is a streamlined two-step process that efficiently converts 4-formylbenzoic acid into the target compound with high fidelity.

Figure 2: Optimized workflow for the synthesis of 4-(hydroxymethyl)benzamide.

Conclusion

The synthesis of 4-(hydroxymethyl)benzamide from 4-formylbenzoic acid is most effectively achieved via a two-step sequence involving a chemoselective borohydride reduction of the aldehyde followed by a robust coupling-agent-mediated amidation of the carboxylic acid. This strategic approach avoids the need for protecting groups, proceeds under mild conditions, and provides the target molecule in high yield and purity. The detailed protocols and mechanistic rationale provided in this guide offer researchers and drug development professionals a reliable and scalable method for accessing this important chemical intermediate.

References

- U.S. Patent US10669223B2. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

- Chinese Patent CN104130170A. (2014). Synthesis method of 4-Hydroxythiobenzamide.

-

Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]

-

Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-. Journal of Chemical Research. [Link]

-

Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

-

Falchi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerOpen. [Link]

-

ResearchGate. (n.d.). Selective reduction of carboxylic acids into aldehydes with TMDS using Fe(CO)3(t-PBO) catalyst. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)benzoic acid. PubChem. [Link]

-

NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]

-

Gevorgyan, V., & Rubin, M. (2001). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 3(17), 2697-2700. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

-

Royal Society of Chemistry. (2019). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. ResearchGate. [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... ResearchGate. [Link]

-

De Luca, L., et al. (2001). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 3(10), 1547-1550. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

NileRed. (2018). Making 4-Hydroxybenzoic acid from PABA. YouTube. [Link]

Sources

physicochemical properties of 4-(Hydroxymethyl)benzamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)benzamide

Introduction

4-(Hydroxymethyl)benzamide is a substituted aromatic amide that serves as a valuable intermediate in various fields of chemical synthesis. As a member of the benzamide family, a class of compounds known for a wide spectrum of pharmacological activities, understanding its fundamental physicochemical properties is paramount for its effective application.[1][2] This is particularly true for researchers in medicinal chemistry and drug development, where properties such as solubility, lipophilicity, and solid-state characteristics directly influence a molecule's journey from laboratory synthesis to potential therapeutic application.[3] For instance, 4-(Hydroxymethyl)benzamide has been identified as a useful reactant in manual peptide synthesis, highlighting its utility in the construction of complex biomolecules.[4]

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind its molecular behavior and provides robust, field-proven protocols for the experimental determination of its key characteristics. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently handle, analyze, and utilize this versatile compound.

Molecular Identity and Structure

The behavior of 4-(Hydroxymethyl)benzamide is rooted in its molecular architecture. The structure features a benzene ring substituted at the 1- and 4-positions with an amide (-CONH₂) and a hydroxymethyl (-CH₂OH) group, respectively. These functional groups are the primary determinants of the molecule's properties. The amide and hydroxyl moieties provide both hydrogen bond donor and acceptor sites, suggesting significant intermolecular interactions, while the aromatic ring contributes a hydrophobic character.

| Identifier | Value | Source |

| IUPAC Name | 4-(hydroxymethyl)benzamide | [5] |

| CAS Number | 87128-27-6 | [4][5] |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| SMILES | C1=CC(=CC=C1CO)C(=O)N | [4][5] |

| Synonyms | p-hydroxymethyl benzamide | [5] |

Core Physicochemical Properties: Data and Scientific Rationale

A quantitative understanding of a compound's properties is essential for its application. The following table summarizes the known and predicted properties of 4-(Hydroxymethyl)benzamide.

| Property | Value | Type | Source(s) |

| Melting Point | 134 °C | Experimental | [4] |

| Boiling Point | 356.6 °C | Predicted | [4] |

| Flash Point | 169.4 °C | Experimental | [4] |

| logP (Octanol/Water) | 0.3 | Computed | [5] |

| pKa (Hydroxyl Group) | ~13.05 | Inferred from N-(hydroxymethyl)benzamide | [6] |

Solid-State Properties

The experimental melting point of 134 °C indicates that 4-(Hydroxymethyl)benzamide is a solid at standard room temperature.[4] A sharp, well-defined melting point is a primary indicator of high purity. For drug development professionals, the thermal behavior, including the melting point and any polymorphic transitions, is critical for formulation design, stability assessment, and ensuring batch-to-batch consistency. The presence of strong hydrogen bonding capabilities via the amide and hydroxyl groups contributes to a relatively high melting point by creating a stable crystal lattice that requires significant thermal energy to disrupt.

Solution-State Properties

Solubility: While specific quantitative solubility data is not readily available in the literature, the molecular structure allows for a robust qualitative prediction. The parent compound, benzamide, has limited water solubility (13.5 g/L at 25°C) but is soluble in polar organic solvents like ethanol.[7][8] The addition of the polar hydroxymethyl group to the benzamide scaffold is expected to increase its affinity for aqueous media by providing an additional site for hydrogen bonding with water molecules. Therefore, 4-(Hydroxymethyl)benzamide is predicted to be more water-soluble than benzamide, while retaining good solubility in polar organic solvents such as methanol, ethanol, and DMSO. This property is crucial for its use in biological assays and as a reactant in solution-phase synthesis.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a cornerstone parameter in drug design, heavily influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computed logP for 4-(Hydroxymethyl)benzamide is 0.3, which signifies a predominantly hydrophilic character.[5] This low logP value is consistent with the presence of two polar, hydrogen-bonding functional groups (amide and hydroxyl) that favor partitioning into the aqueous phase.

Acidity and Basicity (pKa): 4-(Hydroxymethyl)benzamide possesses two potentially ionizable sites: the primary alcohol's hydroxyl proton and the amide N-H protons.

-

Amide Group: The amide protons are exceptionally weak acids, with a pKa typically well above 16, and are not considered ionizable under normal physiological or experimental conditions.

-

Hydroxyl Group: The primary alcohol proton is also a very weak acid. Data from the structurally similar N-(hydroxymethyl)benzamide shows a pKa of 13.05 for its hydroxyl group.[6] It is reasonable to infer a similar, weakly acidic pKa for the hydroxymethyl group in this molecule.

From a practical standpoint, the molecule can be considered neutral across the vast majority of the pH scale, which simplifies its handling in buffered solutions for assays and formulations.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for molecular identification and purity confirmation.

-

Mass Spectrometry (MS): GC-MS data available through the National Institute of Standards and Technology (NIST) indicates key mass fragments (m/z) at 151 (Molecular Ion, M+), 135, 88, and 77.[5] This fragmentation pattern is consistent with the structure and can be used as a reference for identity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. One would anticipate two doublets in the aromatic region (7-8 ppm) for the para-substituted ring system, a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group (~4.5 ppm), a broad singlet for the alcohol proton (-OH), and two broad singlets for the non-equivalent amide (-NH₂) protons.

-

¹³C NMR: The carbon NMR would display six unique signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the methylene carbon, and one for the carbonyl carbon of the amide group (~165-170 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the amide (~1650 cm⁻¹), N-H stretching bands (~3200-3400 cm⁻¹), a broad O-H stretch from the alcohol (~3300 cm⁻¹), and C-H stretches from the aromatic ring (~3000-3100 cm⁻¹).

Experimental Determination Protocols

While computed data and inferences are useful, experimentally derived values are the gold standard for scientific and regulatory purposes. The following protocols describe robust methodologies for determining key physicochemical properties.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional capillary techniques as it provides not only the melting temperature (both onset and peak) but also the enthalpy of fusion (ΔHfus). This thermodynamic data is invaluable for characterizing the solid state, detecting impurities (which can broaden the melting peak), and identifying polymorphism.

Sources

- 1. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 4-(Hydroxymethyl)benzamide | C8H9NO2 | CID 584760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 7. Benzamide - Wikipedia [en.wikipedia.org]

- 8. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

solubility of 4-(Hydroxymethyl)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)benzamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation development and bioavailability. 4-(Hydroxymethyl)benzamide, a key structural motif in medicinal chemistry, presents a unique solubility profile governed by its amalgam of polar functional groups—a primary amide and a hydroxymethyl group—and a nonpolar aromatic ring. While extensive quantitative solubility data for this specific molecule is not widely published, this guide provides the foundational theory, predictive principles, and rigorous experimental protocols necessary for researchers, scientists, and drug development professionals to determine and understand its solubility in various organic solvents. By synthesizing theoretical principles with field-proven methodologies, this document serves as a comprehensive manual for generating reliable solubility data and applying it to critical development decisions.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the intrinsic properties of both the molecule and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1]

Molecular Structure Analysis of 4-(Hydroxymethyl)benzamide

To predict the solubility of 4-(Hydroxymethyl)benzamide, we must first dissect its molecular architecture:

-

Aromatic Benzene Ring : This core structure is nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Amide Group (-CONH₂) : This is a highly polar, functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature is critical for its interaction with polar protic and aprotic solvents.[2]

-

Hydroxymethyl Group (-CH₂OH) : This group adds significant polarity and is a strong hydrogen bond donor (via the O-H bond) and acceptor (via the oxygen lone pairs).

The presence of both a primary amide and a hydroxyl group suggests that 4-(Hydroxymethyl)benzamide will exhibit significant solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols (methanol, ethanol) and polar aprotic solvents like acetone. The interplay between these groups is crucial; for instance, the formation of an intramolecular hydrogen bond can influence the availability of sites for intermolecular bonding with the solvent.[3][4]

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). For a solid to dissolve, the solute-solute interactions within the crystal lattice must be overcome, and new solute-solvent interactions must be formed.

-

Lattice Energy (ΔH_lattice) : This is the energy required to break apart the crystal lattice of the solid solute. A higher lattice energy generally corresponds to lower solubility, as more energy is needed to disrupt the stable crystal packing.[5][6][7]

-

Solvation Energy (ΔH_solvation) : This is the energy released when solute molecules are surrounded by solvent molecules. Strong solute-solvent interactions (like hydrogen bonds) lead to a more negative (favorable) solvation enthalpy.

-

Entropy of Solution (ΔS_solution) : Dissolution typically leads to an increase in disorder, making this term favorable.

The overall enthalpy of the solution is the sum of the lattice and solvation energies. The process is favorable if the energy released during solvation compensates for the energy required to break the lattice and the overall Gibbs free energy is negative.

Predictive Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method to predict miscibility and solubility based on the "like dissolves like" principle.[8][9][10] Every molecule is assigned three parameters (δD, δP, δH) that quantify its energy from:

-

δD : Dispersion forces (van der Waals)

-

δP : Polar forces (dipolar interactions)

-

δH : Hydrogen bonding forces

The "distance" (Ra) between two substances in this three-dimensional Hansen space is calculated. A smaller distance implies greater similarity and higher mutual solubility.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal equilibrium shake-flask method.[11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature. Adherence to Good Laboratory Practices (GLP) is paramount for generating reliable and reproducible data.[12][13]

Overall Experimental Workflow

The process follows a logical sequence from preparation to final analysis, ensuring each step is controlled and validated.

Protocol: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system.

Materials:

-

4-(Hydroxymethyl)benzamide (purity > 99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with Teflon-lined caps

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument (UV/Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation : Add an excess of solid 4-(Hydroxymethyl)benzamide to a vial. The excess is critical to ensure equilibrium with the solid phase is maintained. Record the exact mass added.

-

Solvent Addition : Add a precise volume or mass of the chosen organic solvent to the vial.

-

Equilibration :

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a predetermined time (typically 24 to 72 hours). Causality Note: The equilibration time must be sufficient for the dissolution process to reach a plateau. This should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation :

-

Allow the vials to rest in the constant temperature bath for at least 30 minutes to allow coarse particles to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: This step is critical. The filtration must be rapid, and the apparatus pre-equilibrated to the working temperature to prevent precipitation due to temperature changes. The filter material must not adsorb the solute; this can be checked by filtering a standard solution of known concentration and verifying recovery.

-

-

Sample Analysis :

-

Accurately dilute a known mass or volume of the clear filtrate with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a pre-validated UV/Vis or HPLC method.

-

Analytical Quantification Methods

The concentration of the dissolved solute in the saturated filtrate is determined using a calibrated analytical method.

Method 1: UV/Vis Spectrophotometry

This method is suitable if 4-(Hydroxymethyl)benzamide has a distinct chromophore and does not degrade in the solvent.[14]

Protocol for Calibration Curve Construction:

-

Stock Solution : Prepare a stock solution of 4-(Hydroxymethyl)benzamide of known concentration in the chosen solvent.

-

Serial Dilutions : Create a series of at least five standard solutions from the stock solution, covering the expected concentration range.

-

Wavelength Scan : Scan the most concentrated standard solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

-

Absorbance Measurement : Measure the absorbance of the blank (pure solvent) and each standard at the determined λ_max.

-

Plotting : Plot Absorbance vs. Concentration. Perform a linear regression. A coefficient of determination (R²) > 0.999 is required for a reliable calibration curve.[15]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, capable of separating the analyte from potential impurities or degradants.[16][17]

Protocol for Quantification:

-

Method Development : Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for 4-(Hydroxymethyl)benzamide with a stable baseline.

-

Calibration : Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve by plotting peak area versus concentration. A linear fit with R² > 0.999 is required.

-

Sample Analysis : Inject the diluted, filtered sample from the solubility experiment.

-

Calculation : Determine the concentration in the diluted sample from the calibration curve and then back-calculate the concentration in the original undiluted saturated solution, accounting for all dilution factors.

Data Presentation and Illustrative Analysis

All quantitative solubility data should be summarized for clear comparison. While specific data for 4-(Hydroxymethyl)benzamide must be experimentally determined, we can use data for the parent compound, benzamide , to illustrate the principles and expected trends.[8][18]

Table 1: Experimentally Determined Solubility of Benzamide in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent) |

|---|---|---|---|

| Methanol | 283.15 | 0.0895 | 36.35 |

| 298.15 | 0.1368 | 61.21 | |

| 313.15 | 0.2015 | 100.83 | |

| Ethanol | 283.15 | 0.0412 | 11.41 |

| 298.15 | 0.0631 | 18.51 | |

| 313.15 | 0.0945 | 29.83 | |

| Acetone | 283.15 | 0.0718 | 15.93 |

| 298.15 | 0.1055 | 24.84 | |

| 313.15 | 0.1502 | 38.31 | |

| Ethyl Acetate | 283.15 | 0.0123 | 1.63 |

| 298.15 | 0.0195 | 2.64 |

| | 313.15 | 0.0301 | 4.19 |

Data for Benzamide adapted from Ouyang, J., et al. (2019).[8]

Discussion & Extrapolation to 4-(Hydroxymethyl)benzamide:

-

Effect of Solvent Polarity : As seen with benzamide, solubility is highest in the most polar protic solvent, methanol, followed by ethanol and the polar aprotic solvent acetone. Solubility is significantly lower in the less polar ethyl acetate. This aligns with the "like dissolves like" principle.[19]

-

Effect of Temperature : For benzamide, solubility in all tested solvents increases with temperature, indicating an endothermic dissolution process.[8][18] This is a common behavior for many organic solids.

-

Predicted Behavior of 4-(Hydroxymethyl)benzamide : The addition of the -CH₂OH group to the benzamide structure is expected to increase its solubility in polar protic solvents like methanol and ethanol. This is because the hydroxyl group provides an additional, strong site for hydrogen bonding with the solvent, enhancing the solute-solvent interactions. The effect might be less pronounced in polar aprotic solvents like acetone, which can only act as hydrogen bond acceptors. Solubility in nonpolar solvents would likely remain low or decrease further due to the increased overall polarity of the molecule.

Conclusion

References

-

Ouyang, J., Zhou, L., Zhang, C., Wang, Z., & Hao, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4343-4351. (Available at: [Link])

-

Solubility of Things. (n.d.). Benzamide. (Available at: [Link])

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. (Available at: [Link])

-

Rowan Scientific. (n.d.). Predicting Solubility. (Available at: [Link])

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. (Available at: [Link])

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Good laboratory practice of equilibrium solubility measurement. In Drug Stereochemistry: Analytical Methods and Pharmacology (pp. 491-521). John Wiley & Sons. (Available at: [Link])

-

Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press. (Available at: [Link])

-

Nandiyanto, A. B. D., Ragadhita, R., & Kurniawan, T. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. (Available at: [Link])

-

Phenomenex. (n.d.). HPLC Testing Procedure. (Available at: [Link])

-

LibreTexts Chemistry. (2021). 9.12: Lattice Energies and Solubility. (Available at: [Link])

-

Al-Tikriti, Y., & Mitchell, J. C. (2020). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. International Journal of Applied Pharmaceutics, 12(1), 38-44. (Available at: [Link])

-

Hunter, C. A. (2022). H-bond cooperativity: polarisation effects on secondary amides. Chemical Science, 13(40), 11831-11838. (Available at: [Link])

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. (Available at: [Link])

-

Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1822-1831. (Available at: [Link])

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. (Available at: [Link])

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Available at: [Link])

-

Wikipedia. (n.d.). Hansen solubility parameter. (Available at: [Link])

-

World Health Organization. (2009). Handbook: good laboratory practice (GLP). (Available at: [Link])

-

Nandiyanto, A. B. D., Ragadhita, R., & Kurniawan, T. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. ResearchGate. (Available at: [Link])

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (Available at: [Link])

-

LibreTexts Chemistry. (2021). Solubility Lab. (Available at: [Link])

-

Smith, A. M., et al. (2020). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 63(15), 8235–8246. (Available at: [Link])

-

Chen, F., Qi, Z., Feng, L., Miao, J., & Ren, B. (2014). Application of the NRTL method to correlate solubility of diosgenin. The Journal of Chemical Thermodynamics, 71, 231-235. (Available at: [Link])

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. (Available at: [Link])

-

O'Hagan, D. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(16), 3734. (Available at: [Link])

-

Shah, V. P., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9883–9890. (Available at: [Link])

-

Kjell, A., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(17), 9423-9467. (Available at: [Link])

-

Cockroft, S. L., & Hunter, C. A. (2007). H-bond cooperativity. Chemical Society Reviews, 36(2), 172-188. (Available at: [Link])

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. (Available at: [Link])

-

USP. (2016). <1236> Solubility Measurements. (Available at: [Link])

-

Minitab Inc. (n.d.). Minitab Statistical Software. (Available at: [Link])

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. al-kindipublisher.com [al-kindipublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. proto.ufsc.br [proto.ufsc.br]

- 14. agilent.com [agilent.com]

- 15. mt.com [mt.com]

- 16. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Thermal Stability and Decomposition of 4-(Hydroxymethyl)benzamide

Executive Summary & Critical Isomer Alert

4-(Hydroxymethyl)benzamide (4-HMB) acts as a critical bifunctional intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a linker in solid-phase peptide synthesis (HMBA resins). Its thermal behavior is governed by two competing functionalities: a primary amide prone to dehydration/hydrolysis and a benzylic alcohol highly susceptible to acid-catalyzed self-condensation.

CRITICAL WARNING - ISOMER CONFUSION:

Database aggregators frequently cross-link the CAS number 52130-17-3 with 3-Amino-2-methylbenzoic acid. These are constitutional isomers (

-

Target Molecule: 4-(Hydroxymethyl)benzamide (Amide + Benzyl Alcohol).

-

Common Misidentification: 3-Amino-2-methylbenzoic acid (Aniline + Carboxylic Acid).

Action: Verify identity via 1H-NMR before thermal stress testing. The benzylic methylene peak (

Structural Analysis & Theoretical Stability

The thermal stability of 4-HMB is dictated by the interplay between its crystal lattice energy (hydrogen bonding network) and the activation energy for dehydration.

Electronic Effects

-

The Amide Group (-CONH₂): Electron-withdrawing by induction but resonance-donating. It raises the melting point significantly compared to benzyl alcohol due to intermolecular hydrogen bonding (

). -

The Hydroxymethyl Group (-CH₂OH): The benzylic position is activated. The carbocation intermediate (

) is stabilized by the aromatic ring, making the hydroxyl group a good leaving group under acidic thermal stress, leading to etherification.

Predicted Thermal Transitions

-

Melting Point (T_m): Typically 160°C – 180°C . (Note: Significant variation exists in literature due to purity and heating rates; impure samples melt lower due to eutectic formation with decomposition products).

-

Decomposition Onset (T_dec): >190°C (Rapid weight loss).

-

Solid-State Reactivity: Slow dimerization can occur below the melting point if stored in humid or acidic environments.

Decomposition Mechanisms

Understanding the "Why" allows us to predict the "When." 4-HMB degrades via three primary pathways.

Pathway A: Benzylic Etherification (Dimerization)

This is the dominant pathway during "melt" processing or long-term storage. Two molecules condense to form a dibenzyl ether derivative, releasing water. This reaction is autocatalytic if trace acid is present.

-

Reaction:

-

Impact: Increases molecular weight (Dimer MW = 284.3 Da), changes solubility, and releases water which hydrolyzes the amide.

Pathway B: Amide Dehydration (Nitrile Formation)

At high temperatures (>200°C) or in the presence of dehydrating agents, the primary amide loses water to form 4-(hydroxymethyl)benzonitrile.

-

Reaction:

Pathway C: Amide Hydrolysis (Deamidation)

If the water released from Pathway A or B is trapped in the crucible (or reactor), it hydrolyzes the amide to the carboxylic acid.

-

Reaction:

Visualization of Degradation Pathways

Figure 1: Thermal decomposition network of 4-HMB. The ether formation is the primary risk during drying/storage; nitrile formation dominates at extreme heat.

Experimental Protocols for Stability Assessment

To validate the stability profile, a multi-modal approach is required. Do not rely on a single technique.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Differentiate between residual solvent loss and chemical degradation (dehydration).

-

Sample Prep: 5–10 mg of 4-HMB (dried).

-

Pan: Platinum or Ceramic (Open). Why? Closed pans trap water, accelerating hydrolysis and altering the degradation onset.

-

Method: Ramp 10°C/min from 30°C to 350°C under

purge (50 mL/min). -

Data Interpretation:

-

Step 1 (<100°C): Weight loss here indicates loosely bound water (hygroscopicity).

-

Step 2 (150-190°C): A gradual loss of ~6% mass suggests Etherification (Theory: 18g water loss per 302g dimer formed

6% mass loss). -

Step 3 (>200°C): Sharp mass loss indicates bulk decomposition.

-

Protocol: Modulated DSC (mDSC)

Objective: Deconvolute the melting endotherm from the decomposition exotherm.

-

Sample Prep: 2–4 mg in Pinhole Aluminum Pan .

-

Note: A hermetically sealed pan is dangerous; gas generation (

,

-

-

Method: Heat-Cool-Heat cycle is NOT recommended because the compound degrades upon melting. Use standard ramp with modulation:

-

Ramp 3°C/min to 250°C.

-

Modulation: ±0.5°C every 60 seconds.

-

-

Analysis: Look for the "Reversing Heat Flow" (Melting) vs. "Non-Reversing Heat Flow" (Degradation/Relaxation).

Protocol: Stress Testing (HPLC Tracking)

Objective: Quantify degradation products under accelerated conditions.

| Condition | Duration | Target Degradant | Mechanism |

| 80°C (Dry) | 24 Hours | Dimer (Ether) | Thermal Condensation |

| 80°C (pH 2) | 4 Hours | Dimer + Acid | Acid-Catalyzed Etherification |

| 80°C (pH 10) | 4 Hours | Acid (Hydrolysis) | Base-Catalyzed Hydrolysis |

| UV Light | 24 Hours | Aldehyde | Benzylic Oxidation |

Data Presentation & Analytical Workflow

Use this workflow to characterize unknown lots of 4-HMB.

Figure 2: Analytical decision tree for verifying identity and stability.

Storage and Handling Implications

Based on the thermal instability of the hydroxymethyl group:

-

Moisture Control: The compound must be stored in a desiccator. Surface moisture lowers the activation energy for hydrolysis.

-

Acid Avoidance: Do not store near volatile acids (HCl, Acetic Acid). Even trace acid vapors can catalyze the solid-state conversion to the dibenzyl ether dimer over months.

-

Temperature: Store at +2°C to +8°C . Room temperature storage is acceptable only if the container is strictly sealed and dry, but refrigeration retards the slow dimerization kinetics.

References

-

PubChem. 4-(Hydroxymethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link][1]

-

NIST Chemistry WebBook. Benzamide, N-(hydroxymethyl)- (Isomer Analogue Data). National Institute of Standards and Technology. Available at: [Link]

-

MDPI. Thermal Degradation of Polymeric Materials (General Amide Mechanisms). Available at: [Link][2]

Sources

Navigating Benzylic Reactivity: A Technical Guide to 4-(Hydroxymethyl)benzamide Electrophiles

Executive Summary

This technical guide addresses the specific reactivity profile of 4-(hydroxymethyl)benzamide derivatives. While the parent hydroxymethyl group is chemically inert (nucleophilic), it serves as a critical "pro-electrophile" in drug discovery. Its activation—whether through synthetic chlorination or metabolic sulfonation—generates a potent benzylic electrophile capable of covalent interactions with cysteine residues or DNA nucleophiles. This guide details the mechanistic basis of this transformation, provides a validated protocol for synthesizing the active electrophilic chloride, and outlines the industry-standard Glutathione (GSH) trapping assay for risk assessment.

Part 1: The Chemical Basis of Electrophilicity

Electronic Environment and Activation

The 4-(hydroxymethyl)benzamide scaffold presents a unique electronic duality. The amide group at the para position is an Electron Withdrawing Group (EWG) (

-

Native State: The hydroxyl group (-OH) is a poor leaving group; the molecule is stable and non-electrophilic.

-

Activated State: Upon conversion to a halide (Cl/Br) or sulfonate (OMs), the benzylic carbon becomes highly electrophilic.

-

Mechanistic Nuance: Unlike electron-rich benzyl systems (e.g., p-methoxybenzyl) that favor

pathways via stable carbocations, the EWG nature of the benzamide destabilizes the benzylic cation. Consequently, these derivatives predominantly react via

The Quinone Methide Connection

While typical Quinone Methides (QMs) form from p-hydroxy phenols, 4-(hydroxymethyl)benzamide derivatives can generate Aza-Quinone Methide-like intermediates or reactive benzylic cations if the amide nitrogen is alkylated or part of a leaving group system. This pathway is a critical toxicity flag in metabolic screening.

Part 2: Synthetic Transformation (Protocol)

Objective: Conversion of 4-(hydroxymethyl)benzamide to the active electrophile 4-(chloromethyl)benzamide . Application: Synthesis of covalent inhibitors or fragment-based intermediates.

Protocol: Thionyl Chloride Mediated Activation

Note: This reaction utilizes the formation of gaseous

Reagents:

-

4-(Hydroxymethyl)benzamide (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Catalytic DMF (Dimethylformamide) (1-2 drops)

Step-by-Step Workflow:

-

Preparation: Suspend 4-(hydroxymethyl)benzamide in anhydrous DCM under an inert atmosphere (

or Ar). The amide may not fully dissolve initially. -

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction with the benzylic alcohol.

-

Addition: Cool to 0°C. Add

dropwise. The reaction is exothermic. -

Reflux: Allow to warm to Room Temperature (RT), then reflux for 2-4 hours. The suspension should clear as the alkyl chloride is formed (more soluble in DCM).

-

Monitoring: Monitor by TLC (ensure mobile phase is polar enough for the amide).

-

Workup: Evaporate solvent and excess

under reduced pressure.-

Critical Step: Co-evaporate with toluene twice to remove trace thionyl chloride, which can degrade the product or interfere with subsequent nucleophilic substitutions.

-

-

Isolation: The resulting solid is the hydrochloride salt of the amide (if basic sites exist) or the neutral alkyl chloride. Neutralize with cold saturated

only if the free base is required immediately, as the chloride is sensitive to hydrolysis.

Part 3: Biological Reactivity & Risk Assessment (Protocol)

Objective: Quantify the electrophilic reactivity of the derivative using the Glutathione (GSH) Trapping Assay . Rationale: Benzylic electrophiles can cause idiosyncratic toxicity (drug-induced liver injury) by depleting hepatic GSH. This assay is mandatory for "de-risking" benzylic scaffolds.

Protocol: High-Throughput GSH Trapping

System: LC-MS/MS (Triple Quadrupole or Q-TOF).

Reagents:

-

Test Compound (10 µM final)

-

Glutathione (GSH) (5-10 mM, large excess to mimic hepatic conditions)

-

Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (HLM) (Optional: if testing for metabolic activation of the alcohol).

Workflow:

-

Incubation: Mix Test Compound with GSH in Phosphate Buffer at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

-

Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing an internal standard.

-

Centrifugation: 4000 rpm for 20 min to pellet proteins.

-

Analysis (LC-MS/MS):

-

Scan Mode: Neutral Loss Scan (NLS) of 129 Da (characteristic of GSH adducts) or Precursor Ion Scan of m/z 272 (negative mode).

-

Data Interpretation: Look for [M + 305]+ peaks (Parent + GSH - HCl).

-

Interpretation:

-

> 1% turnover to GSH adduct: High risk of covalent toxicity.

-

Stable: The benzylic alcohol is safe; the benzylic chloride is highly reactive (positive control).

Part 4: Visualization of Pathways

Diagram 1: Mechanism of Electrophilic Activation

This diagram illustrates the conversion of the inert alcohol to the reactive chloride, followed by nucleophilic substitution (

Caption: Transformation of the inert hydroxymethyl precursor into a reactive benzylic electrophile, facilitated by the electron-withdrawing amide group.

Diagram 2: GSH Trapping Experimental Workflow

A logical flow for the validation of electrophilic reactivity in a drug discovery setting.

Caption: Standardized workflow for detecting reactive benzylic metabolites using Glutathione (GSH) trapping and Mass Spectrometry.

Part 5: Data Summary

| Property | 4-(Hydroxymethyl)benzamide | 4-(Chloromethyl)benzamide |

| Role | Stable Precursor / Prodrug | Active Electrophile / Warhead |

| Reactivity | Nucleophilic (Alcohol oxygen) | Electrophilic (Benzylic carbon) |

| Primary Mechanism | H-Bond Donor/Acceptor | |

| Stability (pH 7.4) | High (>24h) | Low ( |

| GSH Adduct Formation | Negligible | Rapid (Quantitative) |

| Toxicity Risk | Low (unless metabolized) | High (Alkylating agent) |

References

-

GSH Trapping Assay Methodology

- Title: A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry.

- Source: PubMed / NIH

-

URL:[Link]

-

Mechanisms of Quinone Methide Formation

-

Synthesis of Benzylic Electrophiles

-

Benzamide Medicinal Chemistry

Sources

- 1. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic o-Quinone Methide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Theoretical Profiling of 4-(Hydroxymethyl)benzamide: A Computational Workflow

Topic: Theoretical Calculation of 4-(Hydroxymethyl)benzamide Molecular Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

4-(Hydroxymethyl)benzamide (CAS: 87128-27-6) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional scaffold containing both a hydrogen-bond-donating amide and a modifiable primary alcohol. This guide details a rigorous computational framework for predicting the structural, electronic, and spectroscopic properties of this molecule. By synthesizing Density Functional Theory (DFT) protocols with established validation metrics, this whitepaper provides a self-validating workflow for researchers to characterize this compound in silico prior to synthesis or biological screening.

Computational Methodology Framework

Theory Selection & Causality

To ensure high fidelity in predicting the electronic structure of benzamide derivatives, the B3LYP hybrid functional is selected as the standard of theory. While newer functionals (e.g., wB97X-D) offer dispersion corrections, B3LYP combined with the 6-311++G(d,p) basis set remains the authoritative benchmark for small organic amides, offering an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions on all atoms).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is required to simulate the aqueous biological environment.

The Self-Validating Protocol

Trustworthiness in computational chemistry relies on convergence criteria. Every optimization must be followed by a vibrational frequency analysis.

-

Validation Check: The absence of imaginary (negative) frequencies confirms the structure is at a true local minimum on the Potential Energy Surface (PES).

Experimental Workflow Visualization

The following diagram outlines the logical progression from initial structure generation to final property prediction.

Figure 1: Step-by-step computational workflow for validating molecular geometry and calculating properties.

Structural & Geometric Analysis

Geometry Optimization

The optimization process adjusts the atomic coordinates to minimize the total energy. For 4-(Hydroxymethyl)benzamide, special attention must be paid to the planarity of the benzamide moiety and the rotational freedom of the hydroxymethyl group.

Key Structural Parameters (Predicted):

| Parameter | Description | Theoretical Value (Approx.) | Experimental Validation Target |

|---|---|---|---|

| Bond C=O | Amide Carbonyl | 1.23 Å | ~1.22 - 1.24 Å (X-Ray) |

| Bond C-N | Amide C-N | 1.35 Å | ~1.34 - 1.36 Å (Partial double bond character) |

| Dihedral | Benzene-Amide Planarity | ~0° - 30° | Depends on crystal packing |

| Bond O-H | Hydroxyl | 0.96 Å | IR Stretch correlation |[1]

Vibrational Spectroscopy (IR)

Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity. A scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) must be applied.

-

Amide I (C=O stretch): Predicted ~1680–1690 cm⁻¹ (Strong intensity).

-

Amide II (N-H bend): Predicted ~1600–1620 cm⁻¹.

-

O-H Stretch: Predicted ~3600 cm⁻¹ (free) or broader if H-bonded.

Electronic Properties & Reactivity[2][3][4]

Frontier Molecular Orbitals (FMO)

The reactivity of 4-(Hydroxymethyl)benzamide is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the aromatic ring and the amide nitrogen (electron donor).

-

LUMO: Localized on the amide carbonyl and the aromatic ring (electron acceptor).

-

Gap (

): A measure of chemical stability. A larger gap implies high stability and low reactivity (Hard molecule).

Global Reactivity Descriptors (Calculated via Koopman’s Theorem):

Using the energies of HOMO (

-

Ionization Potential (

): -

Electron Affinity (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative): Carbonyl oxygen (C=O) and Hydroxyl oxygen (OH). These are preferred sites for electrophilic attack or H-bond accepting.

-

Blue Regions (Positive): Amide protons (NH2) and Hydroxyl proton. These are sites for nucleophilic attack or H-bond donating.

Spectroscopic Profiling (NMR)

To validate the synthesized compound, Gauge-Independent Atomic Orbital (GIAO) method calculations are performed in DMSO solvent (using PCM) to match standard experimental conditions.

Predicted ¹H NMR Shifts (relative to TMS):

-

Amide NH₂: Two distinct broad singlets around 7.5–8.0 ppm (due to restricted rotation).

-

Aromatic Protons: Two doublets (AA'BB' system) around 7.4–7.9 ppm.

-

Benzylic CH₂: Singlet around 4.5–4.6 ppm.

-

Hydroxyl OH: Broad singlet, highly solvent-dependent (4.0–5.5 ppm).

Pharmaceutical Profiling (ADMET)

For drug development professionals, the theoretical calculation extends to drug-likeness.

Lipinski’s Rule of 5 Compliance:

| Property | Limit | 4-(Hydroxymethyl)benzamide Value | Status |

|---|---|---|---|

| Molecular Weight | < 500 Da | 151.16 Da | Pass |

| LogP | < 5 | ~0.3 (Predicted) | Pass |

| H-Bond Donors | < 5 | 3 (NH₂, OH) | Pass |

| H-Bond Acceptors | < 10 | 2 (C=O, OH) | Pass |

| TPSA | < 140 Ų | ~63.3 Ų | High Oral Bioavailability |

Logic of Reactivity Assessment

The following diagram illustrates how calculated electronic parameters translate into biological reactivity predictions.

Figure 2: Logical flow from electronic structure calculations to stability and interaction predictions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584760, 4-(Hydroxymethyl)benzamide. Retrieved from [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] (Standard software citation for DFT protocols).

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Miar, M., et al. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... of 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives.[3] Journal of Chemical Research. (Methodological grounding for benzamide derivative calculations).

-

Stenutz, R. 4-(hydroxymethyl)benzamide Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-(Hydroxymethyl)benzamide

Executive Summary

This application note details the synthesis of 4-(hydroxymethyl)benzamide (CAS: 59379-82-5), a critical bifunctional intermediate used in the development of kinase inhibitors and antibody-drug conjugates (ADCs).

The synthesis presents a classic chemoselectivity challenge: generating a primary alcohol in the presence of a primary amide. Standard reducing agents (e.g.,

-

Protocol A (Reductive): Chemoselective reduction of methyl 4-carbamoylbenzoate using an in situ generated Lithium Borohydride system (

). -

Protocol B (Hydrative): Controlled hydration of 4-(hydroxymethyl)benzonitrile using the Radziszewski reaction.

Strategic Analysis & Retrosynthesis

The target molecule contains two distinct polar functionalities: a primary amide and a benzylic alcohol . The strategic choice depends on the availability of starting materials and the tolerance for oxidative vs. reductive conditions.

Retrosynthetic Logic

-

Path A (Reductive): Uses the inexpensive methyl 4-carbamoylbenzoate. Requires a reducing system that discriminates between the ester (reactive) and the amide (less reactive).[2]

-

Path B (Hydrative): Uses 4-(hydroxymethyl)benzonitrile. Requires conditions that hydrate the nitrile to the amide without hydrolyzing it further to the carboxylic acid.

Figure 1: Retrosynthetic disconnection of 4-(hydroxymethyl)benzamide.

Protocol A: Chemoselective Reduction (Recommended)

Mechanism: Sodium borohydride (

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Role |

| Methyl 4-carbamoylbenzoate | 179.17 | 1.0 | Substrate |

| Sodium Borohydride ( | 37.83 | 2.5 | Reducing Agent |

| Lithium Chloride ( | 42.39 | 2.5 | Lewis Acid / Activator |

| THF (Anhydrous) | - | 10 mL/g | Solvent |

| Ethanol (Absolute) | - | 5 mL/g | Co-solvent (Proton source) |

Step-by-Step Methodology

1. Activation Phase:

-

Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Charge the flask with Methyl 4-carbamoylbenzoate (1.0 equiv) and Lithium Chloride (2.5 equiv).

-

Add anhydrous THF and stir at room temperature (RT) for 15 minutes to ensure partial solvation and coordination.

-

Note:

is hygroscopic; handle quickly or use a glovebox if available.

2. Reduction Phase:

-

Add

(2.5 equiv) in one portion. The mixture may become a white suspension. -

Add Ethanol dropwise via an addition funnel over 20 minutes.

-

Caution: Hydrogen gas evolution will occur (

). Ensure proper venting.

-

-

Stir the reaction mixture at RT for 12–16 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot (

) should disappear; the product spot (

-

3. Quench & Workup:

-

Cool the mixture to 0°C in an ice bath.

-

Carefully quench by adding 10% aqueous Citric Acid or Sat.

dropwise until gas evolution ceases and pH-

Why Citric Acid? It solubilizes boron salts better than mineral acids, preventing emulsion.

-

-

Concentrate the mixture under reduced pressure to remove THF/EtOH.

-

Extract the aqueous residue with Ethyl Acetate (

).-

Tip: The product is moderately water-soluble.[8] Salting out the aqueous layer with

improves recovery.

-

4. Purification:

-

Dry combined organics over

, filter, and concentrate. -

Recrystallization: Dissolve the crude solid in minimum hot water or EtOH/Water (1:9) and cool slowly to 4°C.

-

Yield Target: 75–85% as white crystals.

Protocol B: Nitrile Hydration (Alternative)

Context: This route is preferred if the nitrile precursor is available, as it avoids the use of hydride reagents and generates less waste.

Reagents

-

4-(Hydroxymethyl)benzonitrile (1.0 equiv)

-

Hydrogen Peroxide (30% aq., 5.0 equiv)

-

Potassium Carbonate (

, 0.5 equiv) -

DMSO (5 mL/g)

Methodology

-

Dissolution: Dissolve the nitrile in DMSO at RT.

-

Base Addition: Add

. The suspension is stirred for 5 minutes. -

Oxidant Addition: Cool to 10°C. Add

dropwise. The reaction is exothermic. -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Isolation: Pour the mixture into ice-cold water (10 volumes). The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

Analytical Validation (QC)

Upon isolation, the identity and purity must be validated. The following data corresponds to the target 4-(hydroxymethyl)benzamide .

| Analytical Method | Expected Signal / Result | Interpretation |

| Benzylic | ||

| Aromatic : Para-substitution pattern. | ||

| Amide | ||

| HPLC | Single peak, | Purity > 98% (C18 column, Water/MeCN gradient). |

| Melting Point | 180–182 °C | Sharp range indicates high purity. |

Experimental Workflow Visualization

Figure 2: Operational workflow for the chemoselective reduction protocol.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Moisture in THF deactivating the borohydride or old

. -

Fix: Use freshly opened

and ensure THF is dry (Karl Fischer < 0.1%). Increase

-

-

Issue: Over-reduction (Amine formation).

-

Cause: Temperature too high (>40°C) or reaction time too long.

-

Fix: Maintain strict RT or cool to 10°C. Quench immediately upon consumption of ester.

-

-

Issue: Emulsions during extraction.

-

Cause: Boron salts precipitating at the interface.

-

Fix: Use Citric Acid or Rochelle's Salt (Potassium Sodium Tartrate) during the quench to chelate boron species.

-

References

-

Chemoselective Reduction Mechanism: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708.

-

Lithium Borohydride In Situ Protocol: Hamada, Y. et al. "Rapid and Selective Reduction of Esters to Alcohols using

- -

Nitrile Hydration (Radziszewski Reaction): "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Org.[3][8][9] Synth.2024 , 101, 327-341.[3]

- General Borohydride Application: "Reliable Reductions with Sodium Borohydride.

Sources

- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. WO2001030746A1 - Method for preparing a hydroxybenzonitrile - Google Patents [patents.google.com]

Application Note: A Validated HPLC-UV Method for the Quantification of 4-(Hydroxymethyl)benzamide in Pharmaceutical Formulations

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 4-(Hydroxymethyl)benzamide. The method is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate assay for this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction

4-(Hydroxymethyl)benzamide is a key chemical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] This application note presents a specific, selective, and validated HPLC-UV method for the determination of 4-(Hydroxymethyl)benzamide.

The fundamental principle of this method is reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[5][6][7] Molecules with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.[6][7] By optimizing the mobile phase composition and flow rate, a sharp, well-resolved peak for 4-(Hydroxymethyl)benzamide can be achieved, allowing for its precise quantification.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for good retention and peak shape.

-

Chemicals and Reagents:

Chromatographic Conditions

The following chromatographic parameters have been optimized for the separation and quantification of 4-(Hydroxymethyl)benzamide:

| Parameter | Recommended Setting |

| HPLC System | HPLC with UV-Vis Detector |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| (Gradient or Isocratic elution can be optimized) | |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm[9] |

| Injection Volume | 10 µL |

Rationale for Parameter Selection:

-

Column: A C18 column provides sufficient hydrophobicity to retain the moderately polar 4-(Hydroxymethyl)benzamide.

-

Mobile Phase: The combination of acetonitrile and water offers good solvating power and is commonly used in reversed-phase HPLC. The addition of a small amount of phosphoric acid (to a pH between 2 and 4) helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry.

-

Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.

-

Detection Wavelength: A detection wavelength of 230 nm is suggested as a suitable starting point for benzamide-containing compounds, though it is best practice to confirm the optimal wavelength by examining the UV-Vis spectrum of the analyte in the mobile phase.

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(Hydroxymethyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh a portion of the sample expected to contain 4-(Hydroxymethyl)benzamide.

-

Dissolve the sample in a suitable volume of the mobile phase. Sonication may be used to aid dissolution.

-

Dilute the sample solution with the mobile phase to a concentration that falls within the established calibration range.

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before commencing sample analysis, it is imperative to ensure the HPLC system is performing adequately.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution at a mid-range concentration (e.g., 10 µg/mL) five times.